DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II)
Description
DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) (CAS: 12073-36-8), also known as Zeise’s dimer, is a platinum(II) complex with the molecular formula [(C₂H₄)PtCl₂]₂ and a molecular weight of 588.07 g/mol . It is a dinuclear platinum complex where two platinum centers are bridged by μ-chloro ligands, with ethylene (C₂H₄) and terminal chloride ligands completing the coordination sphere . The compound is synthesized by evaporating an aqueous solution of H₂[PtCl₂(C₂H₄)] to dryness, followed by recrystallization . It is commercially available in high purity (≥99.9%) as a powder with customizable particle sizes (1–5 µm) and is widely used in catalysis and materials research .
Stability and handling require airtight storage in dry, light-protected conditions to prevent decomposition, as it reacts with atmospheric moisture and CO₂ . Its primary industrial application lies in catalysis, particularly in olefin transformation reactions, owing to the labile ethylene ligands that facilitate substrate binding .
Properties
IUPAC Name |
ethene;platinum(2+);tetrachloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4.4ClH.2Pt/c2*1-2;;;;;;/h2*1-2H2;4*1H;;/q;;;;;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLBDYCZFZESPN-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=C.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl4Pt2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923807 | |
| Record name | Platinum(2+) chloride--ethene (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12073-36-8, 12144-54-6 | |
| Record name | Di-μ-chlorodichlorobis(η2-ethene)diplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12073-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | stereoisomer of Di-μ-chlorodichlorobis(η2-ethene)diplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12144-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum, di-mu-chlorodichlorobis(eta2-ethene)di-, stereoisomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012144546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, di-.mu.-chlorodichlorobis(.eta.2-ethene)di-, stereoisomer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum(2+) chloride--ethene (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-μ-chlorodichlorobis(η2-ethylene)diplatinum, stereoisomer | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
The synthesis of DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) typically involves the reaction of potassium tetrachloroplatinate(II) with ethylene in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dimeric structure . The general reaction can be represented as follows:
K2[PtCl4]+2C2H4+2HCl→[Pt2Cl2(C2H4)2Cl2]+2KCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels .
Chemical Reactions Analysis
DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine ligands can be substituted by other ligands such as phosphines or amines under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the platinum centers can be oxidized or reduced.
Addition Reactions: Ethylene ligands can undergo addition reactions with various reagents.
Common reagents used in these reactions include phosphines, amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) has several applications in scientific research:
Mechanism of Action
The mechanism of action of DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) involves its interaction with biological molecules such as DNA and proteins. The platinum centers can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription . This mechanism is similar to that of other platinum-based anticancer drugs such as cisplatin .
Comparison with Similar Compounds
a) DI-μ-CHLORO-DICHLOROBIS(STYRENE)DIPLATINUM(II) and DI-μ-CHLORO-DICHLOROBIS(1-DODECENE)DIPLATINUM(II)
- Key Differences: Ligand Bulkiness: Styrene (C₆H₅-CH=CH₂) and 1-dodecene (C₁₂H₂₄) introduce steric hindrance compared to ethylene, reducing reactivity in catalytic cycles . Synthesis: Unlike the ethylene complex, these derivatives cannot be synthesized via simple evaporation of H₂[PtCl₂(olefin)] solutions, requiring alternative methods .
Heterometallic Analogues
a) (PENTAMETHYLCYCLOPENTADIENYL)IRIDIUM(III) CHLORIDE DIMER (CAS: 12354-84-6)
- Structure : Dinuclear iridium complex with pentamethylcyclopentadienyl (Cp*) ligands.
- Comparison :
b) BIS[(PENTAMETHYLCYCLOPENTADIENYL)DICHLORO-RHODIUM] (CAS: 12354-85-7)
- Structure : Dinuclear rhodium (Rh) complex with Cp* ligands.
- Comparison :
Platinum-Based Catalysts with Modified Ligands
a) DIMETHYLPLATINUM(II) CYCLOOCTADIENE COMPLEX (CAS: 12266-92-1)
- Structure: Mononuclear Pt complex with dimethyl and cyclooctadiene ligands.
- Comparison: Nuclearity: Mononuclear vs. dinuclear. Mononuclear complexes lack bridging ligands, simplifying mechanistic pathways . Hazards: This compound decomposes in air, releasing toxic gases, whereas Zeise’s dimer is relatively stable under inert conditions .
Research and Commercial Considerations
- Commercial Availability: High-purity Zeise’s dimer is supplied by Nanochemazone (APS: 1–5 µm) and Colonial Metal Inc., emphasizing its industrial relevance .
- Safety Profiles : Unlike dimethylplatinum complexes, Zeise’s dimer poses lower acute toxicity but requires strict moisture control .
Biological Activity
DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II), also known as trans-di-μ-chloro-dichlorobis(ethylene)diplatinum(II), is a platinum-based compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) typically involves the reaction of platinum(II) salts with ethylene and chloride ligands. The compound can be characterized through various techniques including X-ray diffraction, NMR spectroscopy, and infrared spectroscopy, which confirm its structure and purity .
Antitumor Properties
Platinum complexes are well-known for their antitumor activities. The mechanism of action of DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) is thought to involve the formation of DNA cross-links, which inhibit DNA replication and transcription in cancer cells. This action is similar to that of cisplatin, a widely used chemotherapeutic agent .
Table 1: Comparison of Antitumor Activities
| Compound | Mechanism | Activity Against | Reference |
|---|---|---|---|
| Cisplatin | DNA cross-linking | Solid tumors, leukemia | |
| DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) | DNA cross-linking | Various cancer cell lines |
Case Studies
- In Vitro Studies : Research has shown that DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) exhibits significant cytotoxicity against various cancer cell lines. For example, studies demonstrated a dose-dependent inhibition of cell proliferation in ovarian cancer cells, indicating its potential as an effective therapeutic agent .
- Mechanistic Insights : A study investigated the substitution reactions involving this complex in ethanol solutions, revealing insights into its solvation dynamics and ligand exchange processes. These findings suggest that the biological activity may also be influenced by the solvation environment and the stability of the platinum complex in biological systems .
Toxicology and Safety Profile
While DI-MU-CHLORO-DICHLOROBIS(ETHYLENE)DIPLATINUM(II) shows promise as an antitumor agent, its toxicity profile must be carefully evaluated. Preliminary studies indicate that like other platinum compounds, it may exhibit dose-dependent toxicity to normal cells. Safety assessments are critical for determining therapeutic windows and minimizing adverse effects .
Q & A
Q. How can computational chemistry aid in predicting reactivity and electronic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
